Suc-Ala-Ala-Pro-Asp-pNA
Description
Historical Context and Significance of Synthetic Chromogenic Substrates in Enzymology
The use of synthetic substrates to assay enzyme activity dates back to the early 20th century. However, the development of chromogenic substrates specifically for proteases in the 1960s and 1970s marked a significant advancement in enzymology. These molecules provided a continuous and straightforward method for monitoring protease activity by measuring the color change resulting from the enzymatic release of a chromophore. This innovation allowed for more precise kinetic studies and the development of high-throughput screening assays, which have been instrumental in drug discovery and diagnostics. The introduction of chromogenic peptide substrates, in particular, allowed for the investigation of protease specificity by varying the amino acid sequence of the substrate.
Rationale for the Design of Oligopeptide p-nitroanilide Substrates
Oligopeptide p-nitroanilide substrates are designed to mimic the natural cleavage sites of proteases. The general structure consists of a short peptide sequence, which provides specificity for the target enzyme, linked to a p-nitroanilide (pNA) molecule via an amide bond. When a protease recognizes and cleaves this bond, the p-nitroaniline is released. In its free form, p-nitroaniline has a distinct yellow color with a maximum absorbance at or near 405 nm, which can be easily quantified using a spectrophotometer.
The peptide sequence is crucial for the substrate's specificity. The amino acids at various positions (P1, P2, P3, etc., extending from the cleavage site) interact with the corresponding subsites (S1, S2, S3, etc.) in the protease's active site. By synthesizing substrates with different peptide sequences, researchers can probe the specificities of various proteases. The N-terminus of the peptide is often blocked, for instance with a succinyl (Suc) group, to prevent unwanted degradation by exopeptidases and to enhance solubility.
Positioning of Suc-Ala-Ala-Pro-Asp-pNA within the Landscape of Protease Substrates
This compound belongs to a family of synthetic chromogenic substrates designed to investigate the activity of proteases, particularly serine proteases. While substrates with hydrophobic residues like phenylalanine (Phe) or leucine (B10760876) (Leu) at the P1 position are common for chymotrypsin-like enzymes, and those with basic residues like arginine (Arg) or lysine (B10760008) (Lys) are used for trypsin-like enzymes, this compound is notable for having an acidic residue, aspartic acid (Asp), at the P1 position. nih.govnih.gov This makes it a valuable tool for studying proteases that may have an atypical specificity or for investigating the influence of pH on the activity of well-characterized proteases. The Ala-Ala-Pro sequence is a common motif in synthetic protease substrates, often used to provide a structural framework that is recognized by a variety of proteases, allowing the P1 residue to be the primary determinant of specificity. pnas.org For instance, related substrates like Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Pro-Val-pNA are widely used to assay chymotrypsin (B1334515) and elastase activity, respectively. chemicalbook.comnih.govmedchemexpress.com The use of this compound, therefore, allows for a direct comparison of how a protease interacts with an acidic residue versus other types of amino acids at the primary cleavage site.
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36)/t13-,14-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLUIJQGADPFTG-USJZOSNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165174-58-3 | |
| Record name | N-Succinyl-Ala-Ala-Pro-Asp-p-nitroanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties of Suc Ala Ala Pro Asp Pna
The chemical and physical properties of Suc-Ala-Ala-Pro-Asp-pNA are fundamental to its function as a laboratory reagent. These properties determine its solubility in assay buffers, its stability under storage and experimental conditions, and its interaction with the target enzyme.
| Property | Value |
| Full Chemical Name | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-aspartic acid p-nitroanilide |
| Molecular Formula | C26H33N7O10 |
| Molecular Weight | 607.58 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). nih.gov Aqueous solubility is limited but sufficient for use in buffered assay solutions. |
| Wavelength of Max. Absorbance (λmax) of released pNA | ~405-410 nm |
Enzymatic Kinetic Analysis Employing Suc Ala Ala Pro Asp Pna
Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat, k_cat/K_m) for Suc-Ala-Ala-Pro-Asp-pNA
The enzymatic hydrolysis of this compound has been studied, particularly with serine proteases like chymotrypsin (B1334515). Research has shown that the efficiency of this hydrolysis is highly dependent on pH. For instance, with bovine chymotrypsin, the k_cat/K_m for the hydrolysis of this compound is significantly lower at a pH of 8.0 (0.74 M⁻¹s⁻¹) compared to its value at a lower pH of 4.0 (10.7 M⁻¹s⁻¹). nih.gov This pH dependence is attributed to the protonation state of the aspartic acid side chain in the substrate, which influences its binding to the enzyme's S1 pocket. nih.gov When fully protonated at lower pH, the aspartic acid residue is a much better substrate for chymotrypsin. nih.gov
Detailed kinetic parameters for the hydrolysis of this compound by specific enzymes are presented in the following table.
| Enzyme | pH | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Bovine Chymotrypsin | 8.0 | - | - | 0.74 | nih.gov |
| Bovine Chymotrypsin | 4.0 | - | - | 10.7 | nih.gov |
| Thermoactinomyces sp. E79 Minor Alkaline Protease | 9.0 | 1.2 | - | - | jmb.or.kr |
Note: A hyphen (-) indicates that the specific value was not provided in the cited source.
Initial Rate Methodologies for Kinetic Evaluation of this compound Hydrolysis
The initial rate method is a fundamental technique used to determine the kinetic parameters of enzyme-catalyzed reactions, including the hydrolysis of this compound. This method involves measuring the rate of the reaction at its very beginning, before a significant amount of substrate is consumed (typically less than 10%). At this early stage, the substrate concentration is approximately constant and equal to the initial concentration, and the accumulation of product is negligible, thus avoiding complications from product inhibition or reverse reactions.
For the hydrolysis of this compound, the reaction is typically monitored spectrophotometrically. The cleavage of the p-nitroanilide (pNA) group from the peptide by the enzyme releases p-nitroaniline, a chromogenic product. The rate of appearance of p-nitroaniline is measured by monitoring the increase in absorbance at a specific wavelength, usually around 410 nm. jmb.or.krnih.gov
The general procedure involves:
Preparing a series of reaction mixtures with a fixed enzyme concentration and varying concentrations of the substrate, this compound. usda.gov
Initiating the reaction by adding the enzyme to the substrate solution. google.com
Continuously monitoring the absorbance change over a short period.
Determining the initial velocity (v₀) from the linear portion of the absorbance versus time plot. nih.gov
Plotting the initial velocities against the corresponding substrate concentrations. The resulting data can then be fitted to the Michaelis-Menten equation, often using a linearized plot such as the Lineweaver-Burk double-reciprocal plot, to determine the values of K_m and V_max (from which k_cat is calculated). jmb.or.krusda.gov
It's crucial to control experimental conditions such as pH, temperature, and buffer composition, as these can significantly influence enzyme activity. usda.govnih.gov For instance, studies on chymotrypsin-catalyzed hydrolysis of similar substrates have been conducted in Tris-HCl buffer at a specific pH and temperature. nih.govusda.gov
Steady-State and Pre-Steady-State Kinetic Investigations with this compound
For serine proteases, the catalytic mechanism involves the formation of an acyl-enzyme intermediate. researchgate.net Pre-steady-state kinetic studies can help to dissect the rates of acylation (formation of the acyl-enzyme intermediate) and deacylation (hydrolysis of the intermediate to release the product).
These investigations often employ rapid-mixing techniques, such as stopped-flow spectrophotometry, to observe the rapid initial phase of the reaction. nih.gov The absence of a "burst" of product formation in pre-steady-state experiments can suggest that the chemical step is rate-limiting, while the presence of a burst indicates that a step after the initial chemical transformation, such as product release, is the slowest step. nih.gov Although detailed pre-steady-state studies specifically using this compound are not extensively documented in the provided results, the principles of these investigations are applicable and would provide a deeper understanding of its interaction with proteases.
Substrate Specificity Profiling of Suc Ala Ala Pro Asp Pna with Proteolytic Enzymes
Role of the P1 Aspartate Residue in Enzyme Recognition
The P1 residue of a substrate is a primary determinant of specificity for many proteases. purdue.edu The aspartate (Asp) residue at the P1 position of Suc-Ala-Ala-Pro-Asp-pNA makes it a target for proteases that preferentially recognize and cleave after acidic amino acid residues. researchgate.netnih.gov The negatively charged carboxylate side chain of aspartate is specifically accommodated by the S1 binding pockets of certain enzyme families.
Notably, caspases and granzyme B are two distinct groups of proteases that share a stringent requirement for an aspartate residue at the P1 position of their substrates. researchgate.netnih.gov This shared preference occurs despite them belonging to different catalytic types and evolutionary lineages; caspases are cysteine proteases, while granzymes are serine proteases. researchgate.net For caspases, such as caspase-3, this requirement is so strict that it is a defining characteristic used to identify their cleavage sites. nih.gov The presence of isoaspartate, a spontaneously formed isomer of aspartate, in the P1 position can dramatically diminish or eliminate cleavage by caspases, highlighting the precise structural recognition required. researchgate.net
Specificity of this compound for Granzyme B Activity Assessment
Research indicates that substrates like Ac-Ile-Glu-Pro-Asp-pNA (Ac-IEPD-pNA) or Boc-Ala-Ala-Asp-SBzl are more effective for measuring Granzyme B activity. echelon-inc.comnih.gov Therefore, this compound is considered a poor or inefficient substrate for assessing Granzyme B activity due to suboptimal interactions at the S2, S3, and S4 subsites.
Cleavage of this compound by Interleukin-1 Beta Converting Enzyme (ICE)
Interleukin-1 Beta Converting Enzyme (ICE), now known as caspase-1, is a cysteine protease that plays a key role in inflammation by cleaving pro-cytokines. wikipedia.orgcellsignal.com As a member of the caspase family, caspase-1 recognizes and cleaves substrates C-terminal to an aspartate residue. medchemexpress.comechelon-inc.com Specific substrates for caspase-1 include Ac-YVAD-pNA and Suc-YVAD-pNA, where YVAD (Tyr-Val-Ala-Asp) represents the optimal recognition motif. medchemexpress.com
Given its fundamental requirement for a P1 aspartate, caspase-1 can cleave this compound. However, similar to Granzyme B, the efficiency of this cleavage is lower compared to its preferred tetrapeptide sequence. The P4-P2 residues (Ala-Ala-Pro) are not as well-suited for caspase-1's binding pockets as the Tyr-Val-Ala sequence, making this compound a usable but non-optimal substrate for measuring caspase-1 activity.
Interaction of this compound with Chymotrypsin-like Serine Proteases and pH Effects
Chymotrypsin-like serine proteases have a distinct preference for large, hydrophobic, or aromatic residues at the P1 position, such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). smolecule.comlibretexts.orglibretexts.org The S1 pocket of chymotrypsin (B1334515) is a deep, hydrophobic cavity that accommodates these nonpolar side chains. libretexts.orglibretexts.org Consequently, under standard physiological conditions (pH 7-8), chymotrypsin shows extremely poor activity towards this compound because the negatively charged aspartate residue is repelled by the hydrophobic S1 pocket. libretexts.orgnih.gov
However, the interaction is strongly dependent on pH. nih.gov At a low pH (e.g., pH 4), the carboxyl side chain of the P1 aspartate residue becomes protonated, losing its negative charge. nih.gov In this state, the now-neutral aspartate side chain can enter the S1 pocket more readily, and the cleavage efficiency of this compound by chymotrypsin increases dramatically, approaching the efficiency seen with preferred hydrophobic substrates. nih.gov For instance, the reactivity of this compound with chymotrypsin at pH 8 is over 25,000 times lower than that of Suc-Ala-Ala-Pro-Leu-pNA, but at pH 4, the difference in reactivity is less than threefold. nih.gov The optimal pH for chymotrypsin's cleavage of this aspartate-containing substrate is around 5.5-6.0, in stark contrast to its typical pH optimum of 7.5-8.0 for substrates with neutral P1 residues. nih.gov
Comparative Analysis of this compound Specificity with Other Suc-Ala-Ala-Pro-Xxx-pNA Substrates (e.g., Phe, Leu, Lys, Glu variants)
Comparing the enzymatic hydrolysis of a series of Suc-Ala-Ala-Pro-Xxx-pNA substrates, where the P1 residue (Xxx) is varied, provides a clear picture of protease specificity.
| Substrate | P1 Residue (Xxx) | Primary Enzyme Specificity | Notes |
| This compound | Aspartate (Asp) | Caspases, Granzyme B researchgate.net | Cleaved by proteases recognizing acidic residues. Poorly cleaved by chymotrypsin at neutral pH but significantly better at acidic pH. nih.gov |
| Suc-Ala-Ala-Pro-Phe-pNA | Phenylalanine (Phe) | Chymotrypsin, Cathepsin G frontiersin.orgsmolecule.comsigmaaldrich.com | A classic chymotrypsin substrate due to the bulky, aromatic P1 residue. smolecule.comevitachem.com |
| Suc-Ala-Ala-Pro-Leu-pNA | Leucine (B10760876) (Leu) | Elastase-like proteases tandfonline.comsigmaaldrich.com | Leucine is a hydrophobic residue favored by some elastases and other proteases with specificity for aliphatic side chains. tandfonline.com |
| Suc-Ala-Ala-Pro-Lys-pNA | Lysine (B10760008) (Lys) | Trypsin-like proteases | Trypsin specifically cleaves after positively charged residues (Lysine or Arginine). qiagenbioinformatics.comexpasy.org The interaction is pH-dependent. nih.gov |
| Suc-Ala-Ala-Pro-Glu-pNA | Glutamate (B1630785) (Glu) | Glutamyl peptidase I researchgate.net | Specific for proteases like GluC, which require glutamate at P1. nih.gov Generally not interchangeable with Asp for many proteases. |
| Suc-Ala-Ala-Ala-pNA | Alanine (Ala) | Elastase tandfonline.comcaymanchem.com | A well-known substrate for elastase, which prefers small, hydrophobic P1 residues. caymanchem.com |
This table was generated based on findings from multiple sources. qiagenbioinformatics.comresearchgate.netnih.govfrontiersin.orgsmolecule.comnih.govsigmaaldrich.comevitachem.comtandfonline.comsigmaaldrich.comexpasy.orgcaymanchem.com
This comparative data underscores that the identity of the P1 amino acid is the most critical factor in determining substrate specificity for these enzyme families. purdue.eduresearchgate.net
Mapping of Enzyme S1 Binding Pockets Using this compound and Analogs
The use of a panel of synthetic substrates, such as the Suc-Ala-Ala-Pro-Xxx-pNA series, is a powerful technique for mapping the substrate specificity and characterizing the S1 binding pocket of a protease. hzdr.depnas.org By measuring the rate of hydrolysis for each substrate variant, researchers can deduce the chemical and steric preferences of the enzyme's S1 subsite. hzdr.de
For example, if a novel protease efficiently cleaves this compound, it strongly suggests the S1 pocket is designed to accommodate acidic residues, likely containing a positively charged or polar residue to stabilize the interaction. purdue.eduresearchgate.net Conversely, if the same enzyme readily cleaves Suc-Ala-Ala-Pro-Phe-pNA, its S1 pocket is identified as being hydrophobic. libretexts.org If it cleaves the Lysine variant, the pocket is suited for basic residues. nih.govexpasy.org The inability to cleave a particular substrate is just as informative, indicating a non-complementary S1 pocket. This systematic approach allows for the functional classification of proteases and provides crucial insights for designing specific inhibitors or probes. hzdr.depnas.org
Application of Suc Ala Ala Pro Asp Pna in Enzyme Inhibitor Discovery and Characterization
Evaluation of Inhibitor Potency and Mechanism using Suc-Ala-Ala-Pro-Asp-pNA
Once potential inhibitors are identified through HTS, this compound is instrumental in their detailed characterization. This involves quantifying their potency and elucidating their mechanism of action.
Inhibitor Potency (IC50 Determination) The potency of an inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov To determine the IC50, a series of experiments are conducted where the concentrations of the enzyme and the this compound substrate are held constant, while the inhibitor concentration is varied. The initial reaction velocity is measured for each inhibitor concentration, and the data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value. plos.orgpitt.edu
The kinetic properties of the substrate itself are crucial for designing these assays. As shown in the table below, the catalytic efficiency (kcat/Km) of chymotrypsin (B1334515) on this compound is dramatically influenced by pH, a factor that must be controlled for in any inhibition study. nih.gov
Table 1: pH-Dependent Kinetic Parameters for Bovine Chymotrypsin with this compound This table presents detailed research findings on the pH-dependent hydrolysis of this compound by bovine chymotrypsin, adapted from data in Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket. nih.gov
| pH | kcat/Km (M-1s-1) | Relative Activity Compared to pH 4.0 |
|---|---|---|
| 4.0 | 10.7 | 1.0x |
| 5.0 | 100 | 9.3x |
| 6.0 | 37.2 | 3.5x |
| 7.0 | 4.3 | 0.4x |
| 8.0 | 0.74 | 0.07x |
Mechanism of Action To understand how an inhibitor works, kinetic studies are performed to distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, and mixed). This is achieved by measuring the initial reaction rates at various concentrations of both the substrate (this compound) and the inhibitor. The resulting data are often visualized using a double-reciprocal Lineweaver-Burk plot, which can help diagnose the inhibition mechanism based on how the inhibitor affects the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant). researchgate.net
Table 2: Effect of Reversible Inhibitor Types on Kinetic Parameters This table summarizes the expected changes in kinetic parameters for different mechanisms of enzyme inhibition.
| Inhibition Type | Effect on Vmax | Effect on Km | Effect on Vmax/Km |
|---|---|---|---|
| Competitive | No change | Increases | Decreases |
| Non-competitive | Decreases | No change | Decreases |
| Uncompetitive | Decreases | Decreases | No change |
| Mixed | Decreases | Variable (increase or decrease) | Decreases |
Molecular Insights into the Enzymatic Hydrolysis of Suc Ala Ala Pro Asp Pna
Active Site Interactions and Catalytic Triad (B1167595) Mechanisms during Suc-Ala-Ala-Pro-Asp-pNA Cleavage
The enzymatic cleavage of this compound by serine proteases is orchestrated within the enzyme's active site, a precisely shaped pocket that binds the substrate and facilitates the chemical reaction. The core of this catalytic machinery is the "catalytic triad," typically composed of three amino acid residues: Aspartic Acid (Asp), Histidine (His), and Serine (Ser). nih.govuoi.gr This triad works in concert to hydrolyze the peptide bond.
The process initiates with the substrate docking into the active site. For serine proteases like chymotrypsin (B1334515), the specificity is largely determined by the S1 pocket, which accommodates the amino acid residue at the P1 position of the substrate (in this case, Asp). nih.gov The canonical mechanism proceeds as follows:
The His residue, acting as a general base, abstracts a proton from the hydroxyl group of the Ser residue.
This makes the Ser oxygen a potent nucleophile, which then attacks the carbonyl carbon of the P1 aspartic acid in the substrate. evitachem.com
This forms a transient tetrahedral intermediate, which is stabilized by hydrogen bonds from the enzyme's "oxyanion hole". nih.gov
The intermediate collapses, breaking the peptide bond. The His residue, now acting as an acid, donates its proton to the nitrogen of the leaving group, releasing p-nitroaniline.
A water molecule then enters the active site, and through a reverse process (deacylation), hydrolyzes the covalent bond between the enzyme and the remaining part of the substrate, regenerating the free enzyme.
A critical factor in the cleavage of this compound is the nature of the P1 residue. The S1 pocket of chymotrypsin-like enzymes is hydrophobic and preferentially binds neutral, bulky amino acids. nih.gov At a neutral pH (around 7-8), the aspartic acid side chain is negatively charged (deprotonated), making its entry into the hydrophobic S1 pocket energetically unfavorable. This results in extremely low reactivity. However, at a lower pH (e.g., between 5 and 6), the Asp side chain becomes protonated, neutralizing its charge. In this state, it can more readily bind to the S1 pocket, leading to a significant increase in the rate of hydrolysis. nih.gov
The pH-dependent kinetic parameters for the hydrolysis of this compound by bovine chymotrypsin highlight this interaction.
| pH | Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Optimal pH for Substrate |
| 8.0 | Chymotrypsin | Suc-AAPD-pNA | 0.74 | 5.5 - 6.0 |
| 4.0 | Chymotrypsin | Suc-AAPD-pNA | 10.7 | 5.5 - 6.0 |
| 8.0 | Chymotrypsin | Suc-AAPL-pNA | 25,000 | 7.5 - 8.0 |
| 4.0 | Chymotrypsin | Suc-AAPL-pNA | 28.2 | 7.5 - 8.0 |
Data sourced from a study on the cleavage of peptide bonds by serine proteases. nih.gov
Role of Substrate Mimicry in Protease Recognition for this compound
Synthetic substrates like this compound are designed to mimic the natural peptide sequences that a protease would encounter and cleave in vivo. evitachem.comsmolecule.com The Ala-Ala-Pro sequence serves to correctly position the P1 residue (Asp) within the enzyme's active site, satisfying the binding requirements of subsites other than the primary specificity pocket (S1).
However, the effectiveness of this mimicry for this compound is highly conditional. For proteases with a hydrophobic S1 pocket, such as chymotrypsin, the Asp residue at the P1 position is a poor mimic of the preferred hydrophobic residues (like Phenylalanine, Tyrosine, or Leucine) under normal physiological pH. nih.gov The presence of a charged carboxylate group on the Asp side chain at pH 7-8 creates a significant mismatch with the nonpolar environment of the S1 pocket, hindering binding and subsequent catalysis. nih.gov
The mimicry only becomes effective when the chemical environment is altered. By lowering the pH, the Asp side chain is protonated, and it becomes a much better mimic of a neutral, polar amino acid. This "conditional mimicry" makes this compound a valuable research tool for probing the electrostatic and hydrophobic interactions within an enzyme's active site and for studying how pH can modulate enzyme specificity. nih.gov
Conformational Dynamics During this compound Binding and Cleavage
The binding of a substrate to a protease is not a simple lock-and-key event but a dynamic process involving conformational changes in both the enzyme and the substrate. It has been proposed that some proteases utilize a "gating filter" mechanism, where domains of the enzyme undergo conformational shifts to allow only appropriately sized substrates to access the active site. pnas.org
For this compound, the initial interaction with a protease like chymotrypsin at neutral pH is likely strained. The unfavorable electrostatic interaction between the charged Asp residue and the hydrophobic S1 pocket could lead to non-productive binding events or conformations that are not conducive to catalysis. This may result in rapid dissociation or a stalled conformational transition necessary for the reaction to proceed.
In contrast, at a lower pH where the Asp residue is protonated, the binding dynamics would change significantly. The now-neutral substrate can more easily enter the S1 pocket, likely inducing the necessary conformational adjustments in the enzyme to form a productive enzyme-substrate complex. These adjustments include the precise alignment of the catalytic triad residues and the stabilization of the transition state by the oxyanion hole. nih.gov While specific molecular dynamics studies on this compound are not widely available, the dramatic difference in its hydrolysis rate at different pH values strongly suggests that the conformational pathway to the transition state is highly sensitive to the protonation state of the P1 residue. nih.gov The flexibility of enzyme loops near the active site can also play a role, as changes in these loops can alter the size and accessibility of the binding pockets to accommodate different substrates. nih.gov
Broader Scientific Applications and Future Research Directions
Suc-Ala-Ala-Pro-Asp-pNA in Protease Function Elucidation within Biological Systems
The primary application of this compound lies in its ability to probe the specificity and catalytic mechanism of proteases. Proteases are enzymes that cleave peptide bonds in proteins and are typically highly specific for the amino acid residues at the cleavage site (the P1 position). purdue.eduhaemochrom.de The sequence of this compound positions an aspartic acid (Asp) residue at the P1 site, followed by the chromogenic reporter group, p-nitroaniline (pNA). When a protease cleaves the bond between Asp and pNA, the released pNA molecule produces a yellow color that can be measured spectrophotometrically, allowing for the quantification of enzyme activity. haemochrom.degoogle.com
A pivotal study investigated the hydrolysis of a series of synthetic substrates, including this compound, by serine proteases like bovine chymotrypsin (B1334515) (CHYM) and Streptomyces griseus protease B (SGPB), whose primary specificity pockets (S1 pockets) are designed to accommodate large hydrophobic residues. nih.govnih.gov At a typical physiological pH of 7 to 8, these enzymes show extremely poor activity towards this compound. nih.gov For instance, the reactivity of chymotrypsin for a substrate with leucine (B10760876) at P1 is over 25,000 times greater than for one with aspartic acid at the same position at pH 8. nih.govnih.gov
This low reactivity is because the negatively charged side chain of aspartic acid is electrostatically repelled by the hydrophobic S1 binding pocket. nih.gov However, the study revealed that by lowering the pH, the aspartic acid side chain becomes protonated. nih.govnih.gov In this uncharged state, it can more readily enter the hydrophobic pocket. Research demonstrated that at a pH of 4.0, the reactivity of chymotrypsin towards this compound increases dramatically, approaching the reactivity seen with the preferred leucine-containing substrate. nih.gov This finding is significant as it demonstrates that the substrate specificity of a protease can be modulated by environmental conditions like pH and suggests a potential application for chymotrypsin-like enzymes in cleaving peptide bonds after acidic amino acid residues under specific, low-pH conditions. nih.govnih.gov
Conversely, studies on other proteases highlight the high specificity of this substrate. For example, the glutamic acid-specific endopeptidase (SprE) from Enterococcus faecalis shows good activity against a similar substrate containing glutamic acid (Glu) at the P1 site but exhibits negligible hydrolysis of this compound, indicating a strict intolerance for an Asp residue at the P1 site for this particular enzyme. nih.gov
| Enzyme | Substrate | pH | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bovine Chymotrypsin | This compound | 8.0 | 0.74 | nih.gov |
| Bovine Chymotrypsin | Suc-Ala-Ala-Pro-Leu-pNA | 8.0 | 25,000 | nih.gov |
| Bovine Chymotrypsin | This compound | 4.0 | 10.7 | nih.gov |
| Bovine Chymotrypsin | Suc-Ala-Ala-Pro-Leu-pNA | 4.0 | 28.2 | nih.gov |
| This table presents the catalytic efficiency (kcat/Km) of bovine chymotrypsin for this compound compared to a preferred substrate (Suc-Ala-Ala-Pro-Leu-pNA) at different pH values, illustrating the pH-dependent activity. |
Emerging Methodologies and Technologies for this compound Application
The principles derived from studies using this compound and related peptide substrates are being integrated into various emerging technologies. These advancements aim to enhance detection sensitivity, facilitate high-throughput screening, and create novel diagnostic tools.
Biosensors: A significant area of development is the incorporation of chromogenic and fluorogenic peptide substrates into biosensors for detecting protease activity in clinical or environmental samples. mdpi.com One approach involves immobilizing peptide-pNA substrates onto solid matrices like cellulose (B213188) nanocrystals. researchgate.net This method increases the surface area and concentration of the substrate, enhancing colorimetric sensitivity for detecting enzymes like human neutrophil elastase. researchgate.net While not specifically using the Asp-containing peptide, this technology could be adapted to create biosensors for proteases that recognize acidic residues, which could be valuable for monitoring disease states where such enzymes are active. The development of ultralow fouling surfaces, for instance using binary patterned peptides, is also enabling direct biosensing in complex media like crude serum with technologies such as surface plasmon resonance (SPR). acs.org
High-Throughput Screening (HTS): The straightforward, colorimetric readout provided by the cleavage of pNA substrates makes them well-suited for HTS applications in drug discovery. smolecule.com These assays are used to screen large libraries of chemical compounds to identify potential inhibitors of specific proteases, which are important drug targets for a wide range of diseases. chemimpex.com The ability to design substrates like this compound for specific proteases or conditions allows for the development of highly targeted screening assays.
Advanced Assay Formats: Researchers are moving beyond simple solution-based assays to more complex systems. This includes the development of protease-to-DNA converting biosensors, where protease activity generates specific DNA sequences that can be amplified and detected, offering immense signal amplification. mdpi.com Another approach is the use of Förster Resonance Energy Transfer (FRET), where a fluorophore and a quencher are attached to a peptide substrate. mdpi.comacs.org Cleavage of the peptide separates the pair, resulting in a detectable fluorescent signal, a method that is often more sensitive than colorimetric assays.
Future Prospects for Novel Chromogenic Substrate Design Based on this compound Principles
The foundational research on substrates like this compound continues to inform the future of protease substrate design, which is moving towards greater specificity, sensitivity, and functionality.
Enhanced Specificity and Selectivity: A major goal is the design of substrates that are highly selective for a single protease, even within a complex mixture of similar enzymes. This is achieved by systematically modifying the amino acids at positions P2, P3, and P4 of the peptide sequence, in addition to the P1 residue. pnas.org Combinatorial libraries of peptide substrates are used to rapidly profile the complete specificity of a protease, creating a "fingerprint" that guides the design of optimal, highly selective substrates. pnas.orgresearchgate.net The principle of using non-preferred P1 residues (like Asp for chymotrypsin) under specific conditions can be exploited to design "smart" substrates that are only activated in specific microenvironments, such as the acidic environment of a tumor or an intracellular lysosome.
Novel Chromophores and Reporters: While p-nitroaniline is a robust chromophore, there is ongoing research into developing new reporter groups with improved properties. This includes chromophores with different colors to avoid interference from biological samples (e.g., wound fluid) or for use in multiplexed assays. nih.govrsc.org Modifying the chromophore itself, for instance by creating derivatives of 5-amino-2-nitro benzoic acid (ANBA), has been shown to decrease hydrolysis by non-target enzymes, thereby increasing substrate specificity. nih.gov Furthermore, the development of fluorogenic substrates continues to be a major focus, as they generally offer higher sensitivity than their chromogenic counterparts. frontiersin.org
Substrates for Engineered and Atypical Proteases: The field of protein engineering is creating novel proteases with altered or entirely new specificities. acs.org This requires the parallel design of custom substrates to assay their activity. For example, researchers have successfully remodeled the S1 pocket of subtilisin to selectively cleave substrates next to phosphotyrosine, a modification crucial in cell signaling. acs.org Designing substrates for these bespoke enzymes is a growing field. Similarly, there is a need to develop better substrates for proteases with atypical specificities, such as those that cleave at acidic residues like aspartate and glutamate (B1630785), which are less studied than trypsin- or chymotrypsin-like enzymes. expasy.org The insights gained from this compound are directly applicable to this challenge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
